(S)-3,3-Dimethylazetidine-2-carboxylic acid

Description

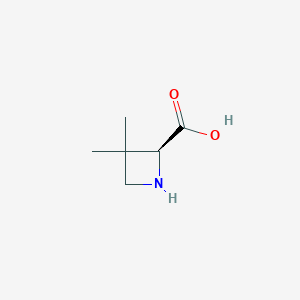

(S)-3,3-Dimethylazetidine-2-carboxylic acid (CAS: 1860033-50-6) is a chiral azetidine derivative with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It features a four-membered nitrogen-containing ring (azetidine) substituted with two methyl groups at the 3-position and a carboxylic acid moiety at the 2-position. The compound’s stereochemistry and strained ring structure contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

(2S)-3,3-dimethylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHNYKQPOONLR-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Dimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of N-Boc-3,3-dimethyl-2-aminopropanoic acid using a dehydrating agent like thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3-Dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid is a derivative of azetidine, useful in organic synthesis and peptide chemistry because of its unique structural features and reactivity. It has a wide range of applications in scientific research, including chemistry and biology.

Scientific Research Applications

- Chemistry Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid is used in the synthesis of peptides and other complex organic molecules. The amine group is protected with the Fmoc group via a carbamate linkage, which can be cleaved under basic conditions to release the free amine. In industrial settings, automated solid-phase peptide synthesis (SPPS) techniques may be used for efficient and scalable production.

- Biology The compound is used in the study of protein-protein interactions and enzyme mechanisms. Research has indicated that this compound can interact with various biological pathways, and its incorporation into peptides may enhance binding affinity to target proteins or receptors due to its unique steric properties.

- Industry The compound is used in the production of specialty chemicals and materials, including hydrogels for biomedical applications.

Fmoc-(S)-3,3-dimethylazetidine-2-carboxylic acid has garnered attention in medicinal chemistry and peptide synthesis. Its unique structural properties make it a valuable building block in the development of novel pharmaceuticals and bioconjugates. The dimethylazetidine ring contributes to its conformational flexibility and potential interactions with biological targets. The presence of the azetidine ring can influence the folding and stability of peptides, potentially enhancing their biological activity.

Case Studies and Research Findings

- Anticancer Activity Peptides incorporating this compound exhibited significant cytotoxic effects against various cancer cell lines, inducing apoptosis through mitochondrial pathways.

- Neurotransmitter Modulation Investigations revealed its potential to modulate neurotransmitter systems, influencing behavioral responses linked to serotonin and dopamine pathways in animal models.

- Inhibition Studies Derivatives of this compound inhibited specific enzymes involved in metabolic pathways, such as certain carbonic anhydrases (CAs) implicated in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Its unique structure allows it to fit into active sites of enzymes, thereby altering their function.

Comparison with Similar Compounds

Ring Size and Strain

- Azetidines (4-membered) : The target compound’s azetidine ring introduces moderate strain, enhancing reactivity compared to pyrrolidines but reducing it relative to aziridines. This balance makes it suitable for applications requiring both stability and functional versatility .

- Pyrrolidines (5-membered) : (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid () exhibits lower ring strain, favoring stability in biological environments. Its larger size allows for greater conformational flexibility, which may reduce target specificity in drug design .

- Aziridines (3-membered) : (2S,3S)-3-Methylaziridine-2-carboxylic acid () has significant ring strain, making it highly reactive. This property is exploited in ring-opening reactions but limits its utility in stable drug frameworks .

Substituent Effects

- Carboxylic Acid Position: Azetidine-3-carboxylic acid () demonstrates how positional isomerism alters bioactivity. The 2-carboxylic acid group in the target compound mimics natural amino acids more closely, enhancing its compatibility with enzymatic systems .

Physicochemical Properties

- Boiling Point and Density : The (2S,3R)-3-methylazetidine-2-carboxylic acid derivative () has a boiling point of 234.5°C and a density of 1.2 g/cm³, reflecting its polar nature and compact structure. The target compound likely shares similar polarity but may exhibit distinct solubility due to its additional methyl group .

- Protecting Groups : Boc-protected derivatives (e.g., ) exhibit higher molecular weights (229.27 g/mol) and altered solubility, making them preferable for solid-phase synthesis and storage .

Biological Activity

(S)-3,3-Dimethylazetidine-2-carboxylic acid is a non-proteinogenic amino acid with significant biological activity and potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its structural similarity to proline, which allows it to be incorporated into proteins, potentially altering their function and biological properties.

Structural Characteristics

- Molecular Formula : C₆H₁₁NO₂

- Structure : The compound features a cyclic azetidine structure with two methyl groups providing steric hindrance, which may influence its interactions within biological systems.

Research indicates that this compound can substitute for proline in protein synthesis. This substitution can lead to the formation of proteins with altered folding and stability, which may impact their biological activity. The precise role of this compound in plant biology remains under investigation, although it has been identified as a metabolite in species such as Convallaria majalis and Clavulinopsis miyabeana .

Potential Mechanisms:

- Protein Incorporation : As a proline analog, it can be integrated into peptide chains, potentially affecting protein conformation and function.

- Binding Affinity Studies : Initial studies have explored its interaction with various biological targets, including enzymes and receptors, suggesting that modifications of this compound could enhance its therapeutic profiles .

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. These studies typically assess the 50% cytotoxic concentration (CC₅₀) and selective cytotoxicity index (SCI), which indicates the compound's ability to preferentially target cancer cells over normal cells.

| Cell Line | CC₅₀ (µM) | Selective Cytotoxicity Index |

|---|---|---|

| A549 (Lung carcinoma) | >10 | Low |

| SK-BR-3 (Breast carcinoma) | >10 | Low |

| MDA-MB-231 (Breast carcinoma) | <1 | High |

These findings suggest that while some derivatives exhibit low cytotoxicity against certain cancer cell lines, others show promising selectivity, indicating potential for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the creation of various derivatives. These derivatives are being explored for enhanced biological activities, including antimicrobial and anticancer properties.

Synthetic Routes:

- Formation of Azetidine Ring : Cyclization reactions using halogenated amines.

- Functional Group Modifications : Introduction of various substituents to enhance stability or bioactivity .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of modified azetidine derivatives, one compound demonstrated significant cytotoxic effects against the COLO201 cell line with a CC₅₀ value significantly lower than that of normal fibroblasts. This selectivity highlights the potential for developing targeted therapies based on this scaffold .

Case Study 2: Mechanistic Insights

Flow cytometry analysis revealed that certain derivatives induce cell cycle arrest in specific phases (e.g., G0/G1 or G2/M), suggesting mechanisms for their antiproliferative effects. This information is critical for understanding how these compounds can be optimized for therapeutic use .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (S)-3,3-Dimethylazetidine-2-carboxylic acid?

- Methodological Answer :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry (e.g., H and C NMR) and compare peak assignments with literature data for azetidine derivatives .

- Chromatographic Purity : Perform high-performance liquid chromatography (HPLC) with a chiral column to verify enantiomeric purity (>97% as per reported data) .

- Mass Spectrometry : Validate molecular weight (129.16 g/mol) using high-resolution mass spectrometry (HRMS) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps, as recommended for structurally similar azetidine derivatives .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

- Waste Disposal : Follow institutional guidelines for disposing of nitrogen-containing heterocycles, including neutralization before disposal .

Q. Where can researchers access reliable physicochemical data for this compound?

- Methodological Answer :

- PubChem/EPA DSSTox : Retrieve canonical SMILES (e.g.,

CC(C)(C1CNC1)C(=O)O), InChI keys, and stability data from PubChem or EPA DSSTox, which aggregate peer-reviewed datasets . - NIST Chemistry WebBook : Cross-validate spectral data (e.g., IR, NMR) using NIST’s curated databases to ensure accuracy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher enantiomeric excess?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral palladium complexes) during ring-closing steps to enhance stereoselectivity, as demonstrated for related azetidine carboxylates .

- Dynamic Kinetic Resolution : Use enzymes like lipases in solvent-free systems to resolve racemic mixtures, a method validated for structurally analogous compounds .

- Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like prolyl oligopeptidase, leveraging its constrained azetidine ring for steric complementarity .

- Kinetic Assays : Conduct competitive inhibition assays using fluorogenic substrates to determine values, referencing protocols for related carboxamide inhibitors .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to evaluate potential for in vivo applications .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Iterative Validation : Cross-reference data from multiple databases (PubChem, NIST) and replicate experiments under standardized conditions (e.g., solvent, temperature) .

- Collaborative Studies : Share raw spectral data via platforms like Zenodo for peer validation, reducing variability from instrument-specific artifacts .

Q. What computational strategies can predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to calculate acid dissociation constants (), identifying pH ranges where the compound remains stable .

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments (e.g., water models in GROMACS) to assess hydrolysis susceptibility .

Q. How can structural analogs of this compound be synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the azetidine nitrogen or carboxylate group via alkylation/acylation, guided by precedents in β-lactam analog synthesis .

- Solid-Phase Synthesis : Utilize resin-bound intermediates to rapidly generate libraries of derivatives, as applied to thiazole-carboxylic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.